アリモクロモールマレイン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

科学的研究の応用

作用機序

BRX-220は、分子シャペロンの活性化による天然の細胞修復経路を刺激することによって効果を発揮します。 これらのシャペロンは、さまざまな疾患にしばしば関連する、誤って折り畳まれたタンパク質の適切な折り畳みとクリアランスを助けます . この化合物は、Hsp70などの熱ショックタンパク質を特異的に標的とし、その発現を高めることにより、細胞ストレス応答を改善し、タンパク質凝集に対する保護をもたらします .

生化学分析

Biochemical Properties

AriMocloMol Maleic Acid is believed to function by stimulating a normal cellular protein repair pathway through the activation of molecular chaperones . This process helps clear lipid build-up in cells, thereby improving lysosomal function .

Cellular Effects

It is known that the compound acts on multiple fronts to help clear lipid build-up in cells, which improves lysosomal function . This action is particularly relevant in the context of NPC, where the NPC1 or NPC2 genes responsible for making proteins in the membrane of cells called lysosomes are not working properly, leading to lipid build-up in the body’s organs .

Molecular Mechanism

The molecular mechanism of AriMocloMol Maleic Acid involves the activation of molecular chaperones . These chaperones play a crucial role in protein folding and help in the clearance of damaged proteins, called aggregates, which are thought to play a role in many diseases .

Temporal Effects in Laboratory Settings

In laboratory settings, AriMocloMol Maleic Acid has been investigated in one Phase 2/3 double-blind, placebo-controlled trial

Dosage Effects in Animal Models

It is known that AriMocloMol Maleic Acid has been shown to extend life in an animal model of ALS .

Metabolic Pathways

It is known that AriMocloMol Maleic Acid acts on multiple fronts to help clear lipid build-up in cells, which improves lysosomal function .

Subcellular Localization

Given its role in stimulating a normal cellular protein repair pathway through the activation of molecular chaperones , it is likely that AriMocloMol Maleic Acid interacts with various cellular compartments.

準備方法

化学反応の分析

BRX-220は、次のようなさまざまな化学反応を起こします。

酸化: BRX-220は酸化されてさまざまな誘導体を形成することができ、それらは異なる生物学的活性を有する可能性があります。

還元: この化合物は、特定の条件下で還元されて異なる生成物を生成することができます。

置換: BRX-220は、置換反応を起こすことができ、その際に1つの官能基が別の官能基に置き換えられ、新しい化合物が生成されます.

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな有機溶媒が含まれます . これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。

類似化合物との比較

BRX-220は、熱ショックタンパク質を共誘導する能力においてユニークであり、同様の治療目標を持つ他の化合物とは異なります。類似した化合物には、以下のようなものがあります。

ビモクロモール: 同様の神経保護特性を持つ別の熱ショックタンパク質共誘導物質.

ピオグリタゾン: インスリン抵抗性の治療に使用されるPPAR活性化剤で、グルコース代謝への影響についてBRX-220と比較されています.

BRX-220のユニークな作用機序と熱ショックタンパク質の発現を高める能力は、これらの類似化合物とは異なっており、さらなる研究開発のための有望な候補となっています .

特性

CAS番号 |

289893-26-1 |

|---|---|

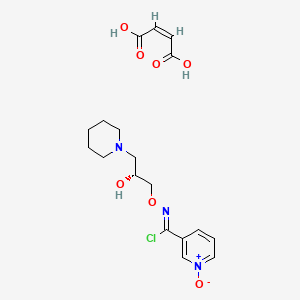

分子式 |

C18H24ClN3O7 |

分子量 |

429.9 g/mol |

IUPAC名 |

(Z)-but-2-enedioic acid;N-[(2R)-2-hydroxy-3-piperidin-1-ylpropoxy]-1-oxidopyridin-1-ium-3-carboximidoyl chloride |

InChI |

InChI=1S/C14H20ClN3O3.C4H4O4/c15-14(12-5-4-8-18(20)9-12)16-21-11-13(19)10-17-6-2-1-3-7-17;5-3(6)1-2-4(7)8/h4-5,8-9,13,19H,1-3,6-7,10-11H2;1-2H,(H,5,6)(H,7,8)/b;2-1-/t13-;/m1./s1 |

InChIキー |

OHUSJUJCPWMZKR-FEGZNKODSA-N |

SMILES |

C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(=CC(=O)O)C(=O)O |

異性体SMILES |

C1CCN(CC1)C[C@H](CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(=C\C(=O)O)\C(=O)O |

正規SMILES |

C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(=CC(=O)O)C(=O)O |

外観 |

Solid powder |

純度 |

>99% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Arimoclomol maleate; BRX-220; BRX 220; BRX220; BRX-345; BRX 345; BRX345. |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]phenyl]acetamide](/img/structure/B1667510.png)